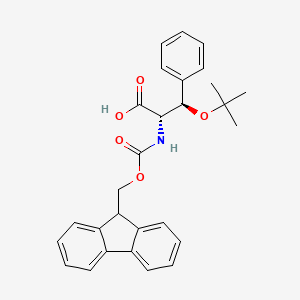

Rac-fmoc-threo-phenylserine(otbu)-OH

Overview

Description

Rac-fmoc-threo-phenylserine(OtBu)-OH is a synthetic amino acid derivative with a complex molecular structure. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its role in peptide synthesis and as a building block in the creation of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-fmoc-threo-phenylserine(OtBu)-OH typically involves multiple steps, starting with the protection of the amino group using the Fmoc (9-fluorenylmethoxycarbonyl) group. The phenylserine backbone is then constructed, followed by the introduction of the tert-butoxy (OtBu) group. The final step involves the purification of the compound to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Large-scale reactors and advanced purification techniques are employed to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions: Rac-fmoc-threo-phenylserine(OtBu)-OH can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The Fmoc group can be removed through substitution reactions, revealing the free amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products Formed:

Oxidation: Amine oxides

Reduction: Alcohols

Substitution: Free amino acids

Scientific Research Applications

Enzyme Interactions : The compound is instrumental in studying enzyme-substrate interactions. Its structural characteristics make it a valuable probe for investigating the mechanisms of enzymatic reactions.

Case Study :

In a study exploring the catalytic efficiency of serine proteases, rac-fmoc-threo-phenylserine(otbu)-OH was used to synthesize substrate analogs. These analogs demonstrated varying affinities towards the enzyme, providing insights into substrate specificity and catalytic mechanisms .

Drug Development

Pharmacological Properties : this compound has potential applications in drug discovery, particularly as a lead compound in developing therapeutics targeting neurological disorders.

Case Study :

Research indicated that derivatives of this compound exhibited neuroprotective effects in cellular models of neurodegeneration. The structure-activity relationship (SAR) studies revealed that modifications at the phenyl group significantly influenced biological activity .

Industrial Applications

The compound is also explored for its utility in the production of specialty chemicals and materials. Its reactivity allows it to serve as a precursor for synthesizing various functionalized compounds used in coatings and polymers.

Mechanism of Action

The mechanism by which rac-fmoc-threo-phenylserine(OtBu)-OH exerts its effects depends on its specific application. In peptide synthesis, it acts as a protected amino acid, ensuring that the amino group remains unreactive until the final deprotection step. In medicinal chemistry, its mechanism of action may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Fmoc-phenylalanine

Fmoc-tyrosine

Fmoc-leucine

Biological Activity

Rac-fmoc-threo-phenylserine(otbu)-OH is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound is a member of the phenylserine family and is characterized by the presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a tert-butyl (otbu) side chain. The following sections will explore its synthesis, biological mechanisms, and relevant case studies.

Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques, utilizing Fmoc chemistry. The Fmoc group allows for selective deprotection during peptide assembly, facilitating the incorporation of this amino acid into larger peptide sequences. The process generally follows these steps:

- Preparation of Resin : The resin is functionalized to bind the first amino acid.

- Fmoc Deprotection : The Fmoc group is removed using a base, typically piperidine.

- Coupling : The next amino acid is coupled to the free amine on the resin using a coupling agent like HATU or DIC.

- Repetition : Steps 2 and 3 are repeated until the desired peptide length is achieved.

- Cleavage and Purification : The peptide is cleaved from the resin and purified, often via HPLC.

The biological activity of this compound can be attributed to its structural properties that allow it to interact with various molecular targets, including enzymes and receptors. Its mechanism may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, potentially influencing signaling pathways related to neurotransmission or immune responses.

Biological Activity

The biological activities associated with this compound include:

- Antioxidant Properties : Some studies suggest that phenylserine derivatives exhibit antioxidant activity, which could have implications in neuroprotection and anti-inflammatory effects.

- Neuroactive Effects : As a structural analog of serine, it may influence neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.

Case Studies and Research Findings

-

Peptide Synthesis and Immunological Applications :

A study demonstrated the use of Fmoc-protected amino acids, including this compound, in synthesizing peptides for immunological characterization. This rapid synthesis method allowed for the mapping of antigenic sites on viral proteins, highlighting the utility of such compounds in vaccine development . -

Binding Affinity Studies :

Research involving analogs of dynorphin peptides showed that modifications at specific sites could influence binding affinities at opioid receptors in guinea pig brain homogenates. This suggests that similar modifications in this compound could affect interactions with other biological targets . -

Amino Acid Conjugates :

Investigations into amino acid conjugates have revealed that certain modifications can enhance biological activity or stability against enzymatic degradation. This opens avenues for developing more effective therapeutic agents utilizing this compound as a building block .

Comparative Analysis

| Property | This compound | Other Phenylserine Derivatives |

|---|---|---|

| Structure | Fmoc protected with otbu side chain | Varies by protection and side chains |

| Biological Activity | Antioxidant, neuroactive | Varies; some show anti-inflammatory properties |

| Synthesis Method | Solid-phase peptide synthesis | Often synthesized via SPPS or solution-phase methods |

| Applications | Immunological peptides | Broad applications in drug design |

Q & A

Basic Research Questions

Q. What are the optimal storage and handling conditions for Rac-fmoc-threo-phenylserine(otbu)-OH to ensure stability?

- Methodological Answer : Store the compound at -20°C in a desiccator to prevent moisture absorption. Avoid repeated freeze-thaw cycles, as this can degrade the tert-butyl (tBu) and Fmoc protecting groups. For short-term use (≤1 month), storage at room temperature (RT) in a tightly sealed container is acceptable . Solubility data indicate stability in DMSO and ethanol (≥38.3 mg/mL and ≥97.4 mg/mL, respectively), but ensure solutions are aliquoted to minimize repeated exposure to ambient conditions .

Q. Which solvents are compatible with this compound for solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Use DMSO or ethanol for initial dissolution due to high solubility (>38 mg/mL). For coupling reactions, dilute in DMF or NMP to maintain compatibility with resin swelling. Pre-activate the compound with HATU/DIPEA or DIC/Oxyma Pure in DMF for 1–2 minutes before coupling to improve efficiency .

Q. What coupling reagents minimize racemization during incorporation into peptide chains?

- Methodological Answer : HATU or PyBOP with DIPEA (1:2 molar ratio) are preferred for fast activation and reduced epimerization. For sensitive sequences, DIC/Oxyma Pure (5:5:10 molar ratio of amino acid/Oxyma/DIC) provides superior suppression of racemization, particularly for sterically hindered residues like threo-phenylserine .

Advanced Research Questions

Q. How can researchers resolve discrepancies between TLC and HPLC purity assessments?

- Methodological Answer : Cross-validate purity using orthogonal methods :

- TLC : Use silica plates with 1:1 ethyl acetate/hexane; visualize under UV (Fmoc absorbs at 254 nm).

- HPLC : Employ a C18 column with acetonitrile/water gradient (0.1% TFA). Discrepancies often arise from non-UV-active impurities (e.g., salts) undetected by TLC. Confirm via NMR (e.g., ¹H NMR in DMSO-d6) to identify residual solvents or byproducts .

Q. What strategies mitigate epimerization during microwave-assisted SPPS?

- Methodological Answer : Reduce microwave irradiation time to ≤30 seconds per coupling cycle and maintain temperatures ≤50°C . Pre-cool the reaction vessel to 0°C before activation. Monitor stereochemical integrity via chiral HPLC (e.g., Chirobiotic T column) or circular dichroism (CD) to detect unintended D/L isomerization .

Q. How does the tert-butyl group influence reactivity in convergent peptide segment couplings?

- Methodological Answer : The tBu group provides steric protection but can hinder coupling efficiency. Use TFA-mediated deprotection (95% TFA, 2–4 hours) post-coupling. For segments requiring orthogonal protection, combine tBu with Alloc or ivDde groups, which are removable under milder conditions (Pd(0)/NH2NH2) .

Q. What protocols optimize the characterization of stereochemical integrity post-synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IC-3 column (4.6 × 250 mm) with hexane/ethanol (80:20) at 1 mL/min. Retention time differences ≥1 minute confirm enantiomeric separation.

- Marfey’s reagent derivatization : Hydrolyze the peptide, react with L-FDAA, and analyze by HPLC to quantify D/L ratios .

Q. How to troubleshoot low yields in solution-phase synthesis of protected peptide fragments?

- Methodological Answer :

- Activation : Replace HOBt with Oxyma Pure to reduce side reactions.

- Purification : Use flash chromatography (silica gel, 5% MeOH/CH2Cl2) or preparative HPLC (C18 column, 10–90% acetonitrile gradient).

- Racemization check : Analyze intermediates via NOESY NMR to confirm retention of threo configuration .

Q. Data Contradiction Analysis

Q. Conflicting solubility data in DMSO vs. ethanol: How to validate experimental conditions?

- Analysis : Solubility discrepancies may arise from batch-specific crystallinity. Confirm via hot filtration : Heat the suspension to 50°C, filter, and quantify dissolved material via UV-Vis (Fmoc ε~290 nm = 5000 M⁻¹cm⁻¹). Adjust solvent ratios (e.g., DMSO:EtOH 1:1) for recalcitrant batches .

Q. Contradictory NMR and mass spectrometry (MS) Which method takes precedence?

Properties

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO5/c1-28(2,3)34-25(18-11-5-4-6-12-18)24(26(30)31)29-27(32)33-17-23-21-15-9-7-13-19(21)20-14-8-10-16-22(20)23/h4-16,23-25H,17H2,1-3H3,(H,29,32)(H,30,31)/t24-,25+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOKEAQPZIOPNE-LOSJGSFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.